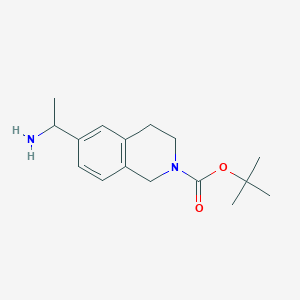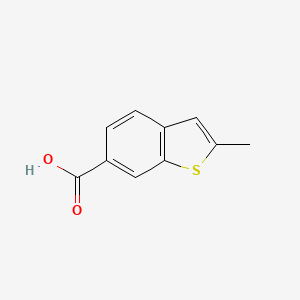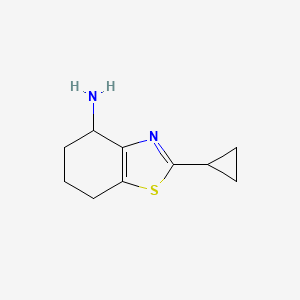![molecular formula C8H13FO B6598435 {4-fluorobicyclo[2.2.1]heptan-1-yl}methanol CAS No. 88888-24-8](/img/structure/B6598435.png)
{4-fluorobicyclo[2.2.1]heptan-1-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluorobicyclo[2.2.1]heptan-1-ylmethanol, also known as 4-FBH, is a novel compound that has been recently identified as a potential therapeutic agent for a variety of diseases. It is a bicyclic ether that contains a fluorine atom in the 1-position and a methyl group in the 7-position. 4-FBH has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. In addition, 4-FBH has been studied for its potential use in drug delivery systems, as well as its ability to modulate the activity of certain enzymes and receptors.
Applications De Recherche Scientifique
{4-fluorobicyclo[2.2.1]heptan-1-yl}methanol has been studied for its potential as a therapeutic agent in a variety of diseases. It has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. In addition, this compound has been studied for its potential use in drug delivery systems, as well as its ability to modulate the activity of certain enzymes and receptors. For example, this compound has been shown to inhibit the expression of interleukin-6, a cytokine involved in inflammation, and to inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential to modulate the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of prostaglandins.
Mécanisme D'action
The mechanism of action of {4-fluorobicyclo[2.2.1]heptan-1-yl}methanol is not yet fully understood. However, it is believed that the compound interferes with several cellular processes, including the production of inflammatory mediators, the growth of cancer cells, and the activity of certain enzymes and receptors. Additionally, this compound has been shown to induce apoptosis in certain cancer cell lines, indicating that it may have anti-cancer properties.
Biochemical and Physiological Effects
This compound has been studied for its potential to modulate the activity of various enzymes and receptors. For example, this compound has been shown to inhibit the expression of interleukin-6, a cytokine involved in inflammation, and to inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential to modulate the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of prostaglandins.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using {4-fluorobicyclo[2.2.1]heptan-1-yl}methanol in laboratory experiments include its low cost, its ease of synthesis, and its wide range of biological activities. Additionally, this compound is relatively non-toxic, making it safe to use in laboratory experiments. The main limitation of using this compound in laboratory experiments is its lack of specificity, meaning that it can bind to and modulate the activity of multiple enzymes and receptors.
Orientations Futures
The potential applications of {4-fluorobicyclo[2.2.1]heptan-1-yl}methanol are vast, and there are many directions for future research. For example, further studies could be conducted to explore the mechanism of action of this compound and to identify its specific targets. Additionally, this compound could be studied for its potential to modulate the activity of certain enzymes and receptors, such as cyclooxygenase-2, which is involved in the production of prostaglandins. Additionally, this compound could be studied for its potential use in drug delivery systems, as well as its ability to modulate the activity of certain enzymes and receptors. Finally, this compound could be studied for its potential to induce apoptosis in certain cancer cell lines, indicating that it may have anti-cancer properties.
Méthodes De Synthèse
{4-fluorobicyclo[2.2.1]heptan-1-yl}methanol can be synthesized using several different methods, including the Mitsunobu reaction, the Ugi reaction, and the Sonogashira coupling. The Mitsunobu reaction involves the reaction of an alcohol with a phosphine oxide in the presence of a base, such as triethylamine or potassium carbonate. The Ugi reaction is a multi-component reaction involving an aldehyde, an amine, and an isocyanide. The Sonogashira coupling is a method for synthesizing carbon-carbon bonds using a palladium catalyst. All of these methods provide an efficient and cost-effective way to synthesize this compound in the laboratory.
Propriétés
IUPAC Name |
(4-fluoro-1-bicyclo[2.2.1]heptanyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FO/c9-8-3-1-7(5-8,6-10)2-4-8/h10H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAFBWBWKLWFBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20750434 |
Source


|
| Record name | (4-Fluorobicyclo[2.2.1]heptan-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20750434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88888-24-8 |
Source


|
| Record name | (4-Fluorobicyclo[2.2.1]heptan-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20750434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-oxo-N'-[(1E)-phenylmethylidene]-1,6-dihydropyridazine-3-carbohydrazide](/img/structure/B6598409.png)




![2-[4-(1-hydroxyethyl)phenyl]acetic acid](/img/structure/B6598445.png)


![2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B6598462.png)


